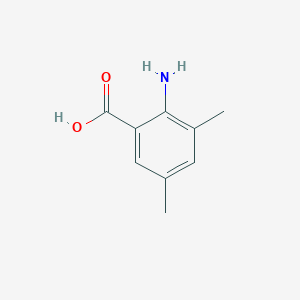

2-Amino-3,5-dimethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMYRAQQQBFFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293534 | |

| Record name | 2-Amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14438-32-5 | |

| Record name | 14438-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3,5-dimethylbenzoic acid basic properties

An In-depth Technical Guide to 2-Amino-3,5-dimethylbenzoic Acid: Core Properties and Applications

Introduction

This compound, also known by its synonym 3,5-Dimethylanthranilic Acid, is a polysubstituted aromatic compound with the chemical formula C9H11NO2.[1][2] It serves as a crucial and versatile intermediate in the synthesis of a variety of more complex organic molecules.[1] Its stable, high-purity nature makes it a valuable building block in both industrial and research laboratory settings, particularly in the development of pharmaceuticals and dyes.[1] This guide provides a comprehensive overview of its fundamental properties, reactivity, applications, and essential experimental protocols for its handling and characterization.

Physicochemical and Spectroscopic Properties

The core characteristics of this compound are summarized below. These properties are fundamental for its application in chemical synthesis, dictating reaction conditions, solvent selection, and purification methods.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 14438-32-5 | [1][2][3] |

| Molecular Formula | C9H11NO2 | [1][2] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| Appearance | White to off-white, cream, or brown crystalline powder | [1][2][3] |

| Melting Point | 194-196 °C | [1][3] |

| Boiling Point | 322 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents | [1] |

| Purity (Typical) | ≥97.5% (HPLC) | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [2][5][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Standard spectral data are available from various chemical databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are principal tools for structural elucidation. The 1H NMR spectrum provides information on the aromatic and methyl protons, while the 13C NMR reveals the chemical environment of each carbon atom in the molecule.[5][6]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the key functional groups. Characteristic vibrational frequencies include N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and a broad O-H stretch also from the carboxylic acid.[6]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 165.078979 g/mol .[5][7] Electron ionization mass spectra are available for fragmentation pattern analysis.[6][8]

-

Raman Spectroscopy : Raman spectral data is also available and complements IR spectroscopy for vibrational analysis of the molecular structure.[7]

Chemical Reactivity and Synthesis

Core Reactivity

This compound's reactivity is governed by its three functional groups: the aromatic ring, the amino group, and the carboxylic acid.

-

Amino Group : The nucleophilic amino group can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

Carboxylic Acid Group : The carboxyl group can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation reactions under certain conditions.

-

Combined Functionality : The ortho-relationship of the amino and carboxyl groups allows for specific cyclization reactions. This structure is characteristic of an anthranilic acid derivative, which are well-known precursors for generating benzynes, highly reactive intermediates in organic synthesis. Its bifunctional nature makes it a valuable component in peptide synthesis.[3]

The diagram below illustrates the logical workflow for the characterization and use of this compound in a research setting.

Caption: Workflow for Verification and Application.

Role in Synthesis

This compound is primarily used as an intermediate.[1] For example, related structures like 2-amino-3-methylbenzoic acid are starting materials for more complex molecules, such as insecticides, through multi-step processes involving reactions like bromination and cyanation.[9][10][11] This highlights the utility of the aminobenzoic acid scaffold in building agrochemical and pharmaceutical products.

The following diagram illustrates its position as a key building block in organic synthesis.

Caption: Role as a Synthetic Intermediate.

Applications

The utility of this compound stems from its stable and reactive nature.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the production of various pharmaceutical compounds.[1] The anthranilic acid moiety is a common feature in many biologically active molecules.

-

Dye Manufacturing : This compound is also utilized as an intermediate in the synthesis of dyes.[1]

-

Research and Development : In a laboratory context, it is used for developing new organic molecules and is specifically suited for applications requiring a stable, high-purity intermediate.[1] It is also used in peptide chemistry as an unnatural aromatic amino acid derivative.

Safety, Handling, and Storage

Toxicology and Hazards

While some sources describe the compound as having low toxicity and not being classified as hazardous[1], other safety labels indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] It is prudent to treat it as a potentially hazardous substance. Good hygiene practices should always be followed, minimizing exposure and using suitable gloves in an occupational setting.

Storage and Stability

To ensure product integrity and a long shelf life (up to 24 months), this compound should be stored in a cool, dry, well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[1] The compound is stable under normal conditions.[1]

Experimental Protocols

The following are generalized, self-validating protocols for the analysis and purification of this compound, based on standard laboratory procedures for similar aromatic carboxylic acids.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of a sample.

-

Preparation of Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask. Sonicate to dissolve if necessary.

-

Preparation of Sample Solution : Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a suitable wavelength (determined by UV scan).

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the standard solution to establish retention time and peak area. Inject the sample solution.

-

Validation and Calculation : The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system is validated if the standard peak is sharp and reproducible.

Protocol 2: Purification by Recrystallization

This protocol is a standard method for purifying the solid compound. The choice of solvent is critical and may require preliminary solubility tests.

-

Solvent Selection : Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetic acid, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often effective for aminobenzoic acids.

-

Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying : Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.

-

Validation : The purity of the recrystallized product should be confirmed by measuring its melting point (which should be sharp and match the literature value) and by re-analyzing via HPLC (Protocol 1).

References

- Industrial Chemicals. (n.d.). This compound at Best Price.

- ChemicalBook. (2023, March 28). This compound | 14438-32-5.

- TCI AMERICA. (n.d.). This compound | 14438-32-5.

- Thermo Scientific Chemicals. (n.d.). This compound, 98%.

- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101.

- Apollo Scientific. (2023, July 6). Safety Data Sheet for this compound.

- Chemical Label. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534.

- Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.

- ChemicalBook. (n.d.). This compound(14438-32-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid 97.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid | 871239-18-8.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dimethylbenzenesulfonic acid | 88-22-2.

- ChemicalBook. (n.d.). 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylbenzoic Acid.

- AbMole BioScience. (n.d.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.

- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.

- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- NIST. (n.d.). 2-Amino-5-methylbenzoic acid.

- PubChemLite. (n.d.). This compound (C9H11NO2).

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.

- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.

- Human Metabolome Database. (2021, September 10). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063).

- BenchChem. (n.d.). Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

- 1. This compound at Best Price - Buy Now [forecastchemicals.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. This compound | 14438-32-5 [chemicalbook.com]

- 4. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(14438-32-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. chemical-label.com [chemical-label.com]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to 3,5-Dimethylanthranilic Acid (CAS 14438-32-5)

In the landscape of modern drug discovery and fine chemical synthesis, the value of a molecular scaffold is measured by its versatility, reliability, and the strategic advantages it offers in constructing complex molecular architectures. 3,5-Dimethylanthranilic acid, a seemingly straightforward substituted aromatic amine, represents a class of building blocks that are foundational to these pursuits. This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the logical progression of scientific inquiry—from fundamental properties to complex applications. We will explore the causality behind its use, the self-validating nature of its analytical characterization, and its role as a pivotal intermediate in the synthesis of targeted therapeutics. Our focus will be on providing not just the "what," but the "why" and "how," empowering researchers to leverage this compound's full potential.

Section 1: Core Molecular Profile and Physicochemical Properties

3,5-Dimethylanthranilic acid (also known as 2-Amino-3,5-dimethylbenzoic acid) is an off-white to brown crystalline powder. Its structure, featuring a carboxylic acid and an amino group on a dimethyl-substituted benzene ring, makes it a valuable bifunctional intermediate in organic synthesis. The strategic placement of the methyl groups influences the molecule's reactivity and steric profile, which can be exploited in designing targeted synthetic routes.

A summary of its core physicochemical properties is essential for any laboratory application, from solubility tests to reaction stoichiometry calculations.

| Property | Value | Source(s) |

| CAS Number | 14438-32-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Off-white to brown powder/solid | [1] |

| Melting Point | 194-196 °C | |

| Purity | ≥98% (Typical) | [2] |

| SMILES String | Cc1cc(C)c(N)c(c1)C(O)=O | |

| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N |

Section 2: Synthesis and Chemical Reactivity

The synthesis of substituted anthranilic acids is a well-established area of organic chemistry. While multiple routes can be envisioned, a common strategy involves the modification of more readily available precursors. One plausible approach is the oxidative ring-opening of substituted quinolinones, which can provide good yields of specifically substituted anthranilic acids.[3]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized pathway for synthesizing substituted anthranilic acids, which can be adapted for the 3,5-dimethyl derivative. The process begins with building a substituted quinolinone ring, which is then oxidatively cleaved to yield the target anthranilic acid.

Caption: Generalized two-stage synthesis of a substituted anthranilic acid.

Exemplary Laboratory Protocol: Oxidative Ring Opening

This protocol is a representative example based on established methods for converting dihydroquinolin-4-ones to anthranilic acids.[3] Note: This is a conceptual procedure and must be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 6,8-dimethyl-2,3-dihydroquinolin-4-one (1 equivalent), in a suitable solvent like water or an aqueous alcohol mixture.

-

Reagent Addition: Add a base, such as sodium hydroxide (NaOH, ~6 equivalents), to the solution. Subsequently, add the oxidizing agent, t-butyl hydroperoxide (~6 equivalents), to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require an extended period (48-72 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding an acid (e.g., acetic acid or dilute HCl) until the pH is approximately 5.

-

Isolation: The product, 3,5-Dimethylanthranilic acid, should precipitate out of the solution upon acidification. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture, to achieve high purity.

Section 3: Application as a Core Pharmacophore in Drug Development

Anthranilic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry.[4] They serve as foundational structures for developing pharmaceuticals across various disease areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6]

Role in the Synthesis of COX-2 Inhibitors: The Mavacoxib Case Study

A significant application of anthranilic acid analogs is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). 3,5-Dimethylanthranilic acid is structurally related to intermediates used in the synthesis of the coxib class of drugs, which are selective cyclooxygenase-2 (COX-2) inhibitors. Mavacoxib, a long-acting NSAID used in veterinary medicine for treating pain and inflammation associated with osteoarthritis, is a prime example.[7][8]

The core of Mavacoxib is a diaryl-substituted pyrazole. The synthesis of such pyrazoles often involves the condensation of a hydrazine derivative with a diketone.[9] While 3,5-dimethylanthranilic acid may not be a direct precursor, its structural motifs are representative of the building blocks required for creating the substituted phenyl rings found in these complex molecules.

Mechanism of Action: COX-2 Inhibition

The therapeutic effect of Mavacoxib and other coxibs stems from their preferential inhibition of the COX-2 enzyme.[8][10]

-

Pro-inflammatory Pathway: When cellular damage or inflammation occurs, arachidonic acid is released from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of pain, inflammation, and fever.[8]

-

Therapeutic Intervention: Selective COX-2 inhibitors like Mavacoxib block the active site of the COX-2 enzyme, preventing the synthesis of these pro-inflammatory prostaglandins. This results in potent analgesic and anti-inflammatory effects.[8]

Caption: Mechanism of action for a COX-2 inhibitor like Mavacoxib.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of 3,5-Dimethylanthranilic acid is a critical step in any research or development workflow. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical profile.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, and exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons would appear as singlets due to their substitution pattern. |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including the carboxyl carbon, aromatic carbons (both substituted and unsubstituted), and the two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands: N-H stretching (amine, ~3300-3500 cm⁻¹), broad O-H stretching (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1660-1710 cm⁻¹), C=C stretching (aromatic ring, ~1450-1600 cm⁻¹), and C-H stretching (aromatic and methyl, ~2850-3100 cm⁻¹).[11][12][13] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (165.19). Common fragmentation patterns may include the loss of H₂O (water) and CO₂ (carbon dioxide). |

The confluence of data from these orthogonal techniques—NMR for connectivity, IR for functional groups, and MS for molecular weight and fragmentation—provides an unambiguous structural confirmation.[14]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-Dimethylanthranilic acid is paramount to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[1]

| Parameter | Guideline |

| Signal Word | Warning |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Personal Protective Equipment (PPE) | Eyeshields, protective gloves (e.g., Nitrile rubber), N95 dust mask or equivalent respiratory protection.[1] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Classified as a Combustible Solid (Storage Class 11). |

| In case of Exposure | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Conclusion

3,5-Dimethylanthranilic acid stands as a testament to the principle that simple, well-defined molecular building blocks are the cornerstones of complex chemical innovation. Its utility extends from fundamental organic synthesis to the highly specialized field of pharmaceutical development, where it serves as a key pharmacophore for potent therapeutics like COX-2 inhibitors. By understanding its synthesis, reactivity, analytical profile, and role in medicinal chemistry, researchers and drug development professionals can effectively harness its potential to advance the next generation of chemical and therapeutic discoveries.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methylanthranilic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Population pharmacokinetics of mavacoxib in osteoarthritic dogs. (2011). ResearchGate. Retrieved from [Link]

-

Trocoxil 30 mg chewable tablets for dogs. (2023, October 5). Veterinary Medicines Directorate. Retrieved from [Link]

-

This compound. (n.d.). Epoch labs. Retrieved from [Link]

-

N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. (2023). Nutrients. Retrieved from [Link]

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Applied Sciences. Retrieved from [Link]

-

Prasher, P., & Sharma, R. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Retrieved from [Link]

-

In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. (n.d.). Molecules. Retrieved from [Link]

- A process for the preparation of 3- and/or 5-substituted anthranilic acids. (n.d.). Google Patents.

-

N, N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. (2023). Nutrients. Retrieved from [Link]

-

Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. (2025). Molecules. Retrieved from [Link]

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). ResearchGate. Retrieved from [Link]

-

Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). RSC Advances. Retrieved from [Link]

-

Medicinal chemistry of anthranilic acid derivatives: A mini review. (n.d.). OUCI. Retrieved from [Link]

-

Synthesis of Dye from Anthranilic Acid and Its Utility. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

- Process for preparing pure N-methyl-anthranilic acid methylester. (n.d.). Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Retrieved from [Link]

- Anthranilic acid compounds and methods for their production. (n.d.). Google Patents.

-

NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). Current Opinion in Chemical Biology. Retrieved from [Link]

-

Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]

-

The Chemistry of Anthranilic Acid. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-3,5-dimethylbenzoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,5-dimethylbenzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 14438-32-5), a key chemical intermediate in the synthesis of pharmaceuticals and dyes.[1] It details the compound's chemical identity, core physical and chemical properties, spectroscopic profile, and established protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile molecule for laboratory and industrial applications.

Chemical Identity and Structure

This compound, also known as 3,5-Dimethylanthranilic acid, is a polysubstituted aromatic compound.[2][3][4] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable unnatural amino acid derivative for various synthetic applications, including peptide synthesis and as a benzyne precursor.[2][5]

Caption: Molecular Structure of this compound.

The fundamental identifiers and structural details are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4][6] |

| CAS Number | 14438-32-5 | [1][3][5][6] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][6][7] |

| Molecular Weight | 165.19 g/mol | [3][4][8] |

| Synonyms | 3,5-Dimethylanthranilic acid | [2][3][4] |

| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [3][4][6][7] |

| SMILES | CC1=CC(=C(C(=C1)C(=O)O)N)C | [3][4] |

Table 1: Chemical Identifiers and Structural Information

Physical Properties

This compound is typically supplied as a white to off-white or brown crystalline powder.[1][5][6] It is stable under normal laboratory conditions.[1] Its key physical properties are detailed below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 189 - 196 °C | [1][3][4][5] |

| Boiling Point | 322 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and other organic solvents. | [1] |

| Odor | Odorless | [1] |

Table 2: Core Physical Properties

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional components: the aromatic ring, the amino group, and the carboxylic acid group.

-

Acid-Base Properties : The carboxylic acid moiety imparts acidic properties, while the amino group provides basic character, making the molecule amphoteric. The pKa values are crucial for predicting its ionization state in various solvent systems, which is a critical parameter in drug development for absorption and distribution studies.

-

Reactivity : As an anthranilic acid derivative, it can undergo reactions typical of both anilines and benzoic acids. The amino group can be diazotized and substituted, and the carboxylic acid can be esterified or converted to an amide.

-

Stability : The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents to prevent degradation.[1] It is considered to have low toxicity and is not classified as a hazardous substance, which simplifies handling and transport.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, amine protons, and a carboxylic acid proton. The exact chemical shifts would depend on the solvent used.[9] |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including aromatic carbons, methyl carbons, and a carboxyl carbon. |

| FTIR | Characteristic absorption bands for N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-H stretching from the aromatic ring and methyl groups.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (165.19 g/mol ). Predicted adducts such as [M+H]⁺ at m/z 166.08626 and [M+Na]⁺ at m/z 188.06820 are expected under ESI-MS conditions.[7] |

| Raman Spectroscopy | A characteristic spectrum is available for this compound, which can be used as a fingerprint for identification.[10] |

Table 3: Summary of Spectroscopic Data

Protocols for Experimental Characterization

To ensure the identity, purity, and quality of this compound, a series of standardized analytical tests are required. The following protocols describe self-validating systems for its characterization.

Caption: Standard workflow for the characterization of the compound.

Protocol: Purity Assay by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is selected based on the chromophore (the aromatic ring) present in the analyte.

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping). A common starting gradient is 10% to 90% acetonitrile over 20 minutes.

-

Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. An assay of ≥97.5% is a common specification.[6]

Protocol: Structural Confirmation by FTIR Spectroscopy

Causality: FTIR provides rapid and definitive confirmation of the presence of key functional groups, serving as a fingerprint for the molecule's identity. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.

-

Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are clean and perform a background scan.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for characteristic peaks:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3000-2500 cm⁻¹: Broad O-H stretching of the carboxylic acid.

-

~1700-1650 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~3050 cm⁻¹ and ~2950 cm⁻¹: Aromatic and aliphatic C-H stretching.

-

-

Validation: Compare the acquired spectrum against a reference spectrum to confirm identity.

Synthesis Pathway and Purification

While multiple synthetic routes exist, a plausible and common approach in organic synthesis involves the nitration of a suitable precursor followed by reduction.

Sources

- 1. This compound at Best Price - Buy Now [forecastchemicals.com]

- 2. This compound | 14438-32-5 | TCI AMERICA [tcichemicals.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound | 14438-32-5 [chemicalbook.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(14438-32-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

2-Amino-3,5-dimethylbenzoic acid molecular structure and weight

An In-depth Technical Guide to 2-Amino-3,5-dimethylbenzoic Acid

Introduction

This compound, also known as 3,5-Dimethylanthranilic acid, is a substituted aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, provides a unique combination of functionalities. This arrangement makes it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and specialty polymers.[1] As an unnatural amino acid derivative, it also finds application in peptide chemistry, where researchers can incorporate it into peptide chains to introduce specific structural constraints or functionalities.[2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective use in laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

The identity and purity of a chemical intermediate are paramount for the success of any synthetic endeavor. The first step in validating a starting material like this compound is to confirm its fundamental molecular and physical properties against established references.

Molecular Structure and Identifiers

The structure consists of a benzoic acid core with an amine group at the C2 position and two methyl groups at the C3 and C5 positions. This specific substitution pattern dictates its reactivity and steric profile.

Caption: 2D Molecular Structure of this compound.

Quantitative data and standard identifiers are summarized in the table below for quick reference and verification.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3,5-Dimethylanthranilic Acid | [2][4] |

| CAS Number | 14438-32-5 | [1][3][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |

| SMILES | CC1=CC(C)=C(N)C(=C1)C(O)=O | [3][6] |

| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [3][4][6] |

| PubChem CID | 259834 | [4] |

Physicochemical Properties

These properties are crucial for selecting appropriate solvents for reactions and purification, as well as for handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 165.19 g/mol | [4] |

| Exact Mass | 165.07898 Da | [6] |

| Appearance | White to cream or brown crystals/powder | [1][3][5] |

| Melting Point | 194-196 °C | [1][5] |

| Boiling Point | ~322 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

Spectroscopic Characterization

Spectroscopic analysis is a non-negotiable step in quality control for any research chemical. It provides a fingerprint of the molecule, confirming its structure and purity. For a molecule like this compound, techniques such as NMR, IR, and Mass Spectrometry are used to verify the presence and arrangement of its functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the number and environment of protons. For this molecule, one would expect distinct signals for the two aromatic protons, the amine (NH₂) protons, the carboxylic acid proton, and the two methyl groups. ¹³C NMR provides information on the carbon skeleton, and a unique signal should be observed for each of the nine carbon atoms.[7]

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy is essential for identifying functional groups. Key expected absorptions include N-H stretching from the amino group, a broad O-H stretch from the carboxylic acid, and a sharp C=O stretch from the carbonyl group.[8]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the exact mass of the molecule (165.079 Da).[6] The fragmentation pattern can also provide structural information.

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate.[1] While specific, large-scale industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis can be designed based on fundamental organic transformations. A common conceptual pathway involves the functionalization of 3,5-dimethylbenzoic acid.

A logical, though generalized, synthetic workflow is outlined below. This represents a standard approach in medicinal chemistry for preparing such substituted anthranilic acids.

Caption: Plausible synthetic route to this compound.

The reactivity of this molecule is dominated by its three functional groups:

-

The amino group can act as a nucleophile, for example, in amide bond formation.

-

The carboxylic acid can undergo esterification or be converted to an acid chloride for further reactions.

-

The combination of the ortho-amino and carboxylic acid groups allows it to be a precursor for generating benzynes , highly reactive intermediates used in cycloaddition reactions.[2]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. Its structural motifs are found in various target molecules in both pharmaceutical and material sciences.

-

Pharmaceutical Synthesis : Substituted anthranilic acids are precursors to many classes of drugs. While specific drugs derived directly from this compound are not broadly cited, the analogous compound, 3,5-dimethylbenzoic acid, is a known intermediate in the synthesis of quinoline inhibitors targeting viral enzymes like the Dengue NS2B-NS3 protease.[9] This highlights the value of the dimethylated benzoic acid scaffold in medicinal chemistry.

-

Agrochemicals : The closely related 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the production of the insecticide Chlorantraniliprole.[10] This demonstrates the importance of this class of compounds in developing modern crop protection agents.

-

Peptide Chemistry : As an "unnatural" amino acid, it can be incorporated into peptides to create peptidomimetics.[2] These modified peptides can have enhanced stability, specific conformations, or novel biological activities, making them valuable tools in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information below is a summary derived from Safety Data Sheets (SDS) and should not replace a full review of the SDS before use.

-

Hazards : The compound may cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[11]

-

Precautionary Measures :

-

Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[1][11]

Experimental Protocol: Quality Control via ¹H NMR

Verifying the identity of a starting material is a critical, self-validating step in any synthetic protocol. The following is a generalized procedure for acquiring a proton NMR spectrum.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Transfer the solid to a clean, dry vial. c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble and both NH and OH protons will be visible). d. Vortex the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.

-

Data Acquisition: a. Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a standard ¹H NMR, 16-32 scans are typically sufficient. b. Acquire the spectrum.

-

Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm). d. Integrate the peaks to determine the relative ratios of different types of protons. e. Analyze the chemical shifts, splitting patterns, and integration values to confirm that they match the expected structure of this compound.

Conclusion

This compound is a foundational chemical intermediate with significant potential in diverse synthetic applications. Its well-defined structure, characterized by ortho-amino and carboxylic acid functionalities on a sterically defined aromatic ring, makes it a reliable building block for complex molecular architectures. A thorough understanding of its properties, guided by rigorous spectroscopic verification and adherence to safety protocols, is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science.

References

-

Industrial Chemicals. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved January 4, 2026, from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). This compound [FT-IR (ATR)]. Retrieved January 4, 2026, from [Link]

Sources

- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 7. This compound(14438-32-5) 13C NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 9. nbinno.com [nbinno.com]

- 10. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

- 11. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 12. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Amino-3,5-dimethylbenzoic acid in organic solvents

An In-Depth Technical Guide on the Solubility of 2-Amino-3,5-dimethylbenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. A drug must be in a dissolved state to be absorbed and exert its therapeutic effect, making solubility a critical determinant of bioavailability.[1] For researchers and drug development professionals, a thorough understanding of a compound's solubility profile in various solvents is not merely an academic exercise; it is a cornerstone of formulation development, process chemistry, and ultimately, clinical success. Poorly soluble compounds often necessitate higher doses to achieve therapeutic concentrations, which can lead to increased risks of adverse effects and patient non-compliance.[1]

This guide provides a comprehensive exploration of the solubility of this compound, a compound of interest in medicinal chemistry. While direct, extensive solubility data for this specific molecule is not widely published, this document will equip you with the foundational knowledge and practical methodologies to determine its solubility. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and leverage data from structurally similar molecules to build a predictive understanding of its behavior in various organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. For this compound, the key features governing its interaction with solvents are:

-

The Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

-

The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent in aqueous solutions.[2]

-

The Amino Group (-NH2): This is also a polar, hydrophilic group that can act as a hydrogen bond donor. Its basic nature also makes it susceptible to changes in pH in aqueous environments.[2]

-

The Methyl Groups (-CH3): These are nonpolar, hydrophobic groups that increase the lipophilicity of the molecule.

The interplay of these functional groups results in an amphiphilic molecule with both polar and nonpolar regions. Its solubility in a given organic solvent will depend on the balance of interactions between the solute and solvent molecules.

A Predictive Look at Solubility in Different Solvent Classes

Based on the structure of this compound, we can anticipate its solubility behavior in common classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amino groups of the solute. Therefore, moderate to good solubility is expected in these solvents.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amino protons. High solubility is often observed in solvents like DMSO and DMF for similar aromatic compounds.[2][3]

-

Nonpolar Solvents (e.g., Toluene, Cyclohexane): The nonpolar nature of these solvents makes them poor partners for the polar functional groups of this compound. Consequently, low solubility is anticipated in these solvents.[3]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[4][5] This technique involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent until equilibrium is reached.[6] The following protocol provides a step-by-step guide for this procedure, followed by gravimetric analysis for quantification.

The Shake-Flask Method: A Step-by-Step Protocol

Materials:

-

This compound (solid)

-

A selection of high-purity organic solvents

-

Glass vials or conical flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dishes

-

Drying oven

-

Desiccator

Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[7]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, which indicates that equilibrium has been reached.[7]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification: The concentration of this compound in the clear filtrate can now be determined. The gravimetric method is a straightforward and reliable approach.[8][9]

Gravimetric Analysis for Solubility Quantification

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Pipette a known volume of the filtered saturated solution into the weighed evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator and weigh it. The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.[8]

-

Calculation: The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

Caption: Solute-Solvent Interactions and Expected Solubility.

Safety and Handling

When working with this compound, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood. * Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention. * Skin: In case of contact, wash with soap and water. * Inhalation: If inhaled, move to fresh air. * Ingestion: If swallowed, rinse mouth with water and seek medical advice.

-

Conclusion

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization (WHO). (n.d.). Annex 4.

- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

- Apollo Scientific. (n.d.). This compound.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

A Spectroscopic Guide to 3,5-Dimethylanthranilic Acid: An In-Depth Technical Overview for Researchers

Introduction: The Structural Elucidation of a Key Building Block

3,5-Dimethylanthranilic acid, a substituted aromatic amino acid, serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals and other specialty organic compounds. Its chemical structure, characterized by a benzoic acid core with amino and dimethyl substitutions, imparts specific properties that are of interest in drug development and materials science. A thorough understanding of its molecular architecture is paramount for its effective application, and this is achieved through a multi-faceted spectroscopic approach.

This technical guide provides a detailed analysis of the spectral data for 3,5-Dimethylanthranilic acid. It is important to note that comprehensive, publicly available experimental spectra for this specific molecule are limited. Therefore, this guide leverages high-quality predicted spectral data, grounded in established spectroscopic principles, to offer a robust analytical framework. This approach not only provides a detailed characterization of the molecule but also serves as a practical illustration of how theoretical and empirical knowledge are combined in modern chemical analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind the spectral features and the experimental logic that underpins structural confirmation.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectral interpretation is a clear understanding of the molecule's structure. The diagram below illustrates the structure of 3,5-Dimethylanthranilic acid with standardized numbering for the aromatic ring, which will be used for NMR peak assignments.

Caption: Molecular structure of 3,5-Dimethylanthranilic acid with IUPAC numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

Experimental Protocol (Typical Acquisition): A sample of 3,5-Dimethylanthranilic acid would be dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11-13 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |

| ~6.8 - 7.2 | Singlet | 1H | Ar-H (H6) | This aromatic proton is expected to be a singlet due to the lack of adjacent protons for coupling. |

| ~6.6 - 7.0 | Singlet | 1H | Ar-H (H4) | Similar to H6, this aromatic proton is also predicted to be a singlet. |

| ~4.5 - 5.5 | Broad Singlet | 2H | NH₂ | The protons of the primary amine group are exchangeable and often appear as a broad singlet. Their chemical shift is also solvent-dependent. |

| ~2.2 - 2.4 | Singlet | 3H | CH₃ (at C5) | The protons of the methyl group at position 5 are in a relatively shielded environment and appear as a singlet. |

| ~2.1 - 2.3 | Singlet | 3H | CH₃ (at C3) | The protons of the methyl group at position 3 are also shielded and appear as a singlet. |

Note: The predicted chemical shifts are estimates and can vary based on the prediction algorithm and the solvent used.

Causality and Insights: The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups increases the electron density on the aromatic ring, generally shifting the aromatic protons upfield compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing carboxylic acid group (-COOH) deshields the ring. The specific positions of the substituents lead to the predicted chemical shifts for the two remaining aromatic protons. The singlet nature of all the peaks is a key identifying feature, arising from the substitution pattern that isolates each proton from its neighbors.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

Experimental Protocol (Typical Acquisition): The same sample prepared for ¹H NMR can be used for ¹³C NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak.

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale for Assignment |

| ~168-172 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~148-152 | C2 | This carbon is directly attached to the electron-donating amino group, leading to a downfield shift. |

| ~138-142 | C5 | The carbon atom bearing a methyl group. |

| ~135-139 | C3 | The carbon atom bearing the other methyl group. |

| ~120-125 | C4 | Aromatic CH carbon. |

| ~118-122 | C6 | Aromatic CH carbon. |

| ~110-115 | C1 | The carbon attached to the carboxylic acid group. |

| ~18-22 | C9 (CH₃) | The methyl carbon at position 5. |

| ~17-21 | C8 (CH₃) | The methyl carbon at position 3. |

Note: The predicted chemical shifts are estimates.

Causality and Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the amino group (C2) and the carboxylic acid group (C1) show significant shifts due to the strong electron-donating and electron-withdrawing nature of these groups, respectively. The methyl-substituted carbons (C3 and C5) are also shifted downfield. The two unsubstituted aromatic carbons (C4 and C6) are expected to have shifts in the typical aromatic region. The aliphatic methyl carbons appear far upfield, as expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Different chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.

Experimental Protocol (Typical Acquisition): For a solid sample like 3,5-Dimethylanthranilic acid, the IR spectrum is typically obtained using a Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). A small amount of the sample is mixed with KBr powder and pressed into a thin, transparent disk, or placed directly on an ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

Expected Characteristic IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1660-1710 | C=O stretch | Carboxylic Acid |

| ~1550-1650 | N-H bend | Primary Amine |

| ~1450-1600 | C=C stretch | Aromatic Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Methyl Groups |

| 690-900 | C-H bend (out-of-plane) | Aromatic Ring |

Interpretation and Causality: The IR spectrum of 3,5-Dimethylanthranilic acid is expected to be rich with information. The very broad absorption in the 2500-3300 cm⁻¹ range due to the O-H stretching of the carboxylic acid is a hallmark feature, often partially obscuring the C-H stretching bands. The sharp, strong peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The N-H stretching of the primary amine will likely appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹. The C-H stretching of the methyl groups will be visible in the 2850-3000 cm⁻¹ range.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol (Typical Acquisition): A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source for polar molecules like this, or by Electron Ionization (EI) for more volatile compounds. The molecules are ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data:

-

Molecular Weight: 165.19 g/mol

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): Expected at m/z 165 (for EI) or 166 (for ESI).

Plausible Fragmentation Pathways: The fragmentation of 3,5-Dimethylanthranilic acid in the mass spectrometer is expected to proceed through several key pathways, providing structural confirmation.

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Amino-3,5-dimethylbenzoic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-dimethylbenzoic acid. In the absence of a publicly available experimental spectrum, this guide presents a detailed, theoretically-grounded prediction and interpretation of the spectrum. The principles outlined herein are based on established substituent effects and analysis of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Structural Significance of this compound

This compound (CAS No: 14438-32-5) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group, a carboxylic acid, and two methyl groups on a benzene ring, makes it a valuable building block in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic systems and peptide structures.[2]

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon framework by identifying the number of unique carbon environments and offering clues about their electronic surroundings based on their chemical shifts. The predicted spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum and Peak Assignments

The chemical shifts in a substituted benzene ring are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs), like the amino (-NH₂) and methyl (-CH₃) groups, tend to shield the carbon atoms (especially at the ortho and para positions), causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), such as the carboxylic acid (-COOH) group, deshield the carbons, shifting their signals to a higher chemical shift (downfield).[3]

The predicted ¹³C NMR chemical shifts for this compound, dissolved in a common NMR solvent like DMSO-d₆, are detailed below. The choice of DMSO-d₆ is strategic for compounds with acidic (-COOH) and basic (-NH₂) protons, as it helps in observing these exchangeable protons in ¹H NMR and is a good solvent for a wide range of organic molecules.[4][5]

Molecular Structure with Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Predicted Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in ppm for each carbon atom. These values are estimated based on the analysis of substituent effects on the benzene ring, drawing from data for compounds like 3,5-dimethylbenzoic acid and various aminobenzoic acids.[5][6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C7 (-COOH) | ~170 | The carbonyl carbon is highly deshielded by the two electronegative oxygen atoms, causing it to appear furthest downfield.[3] |

| **C2 (-C-NH₂) ** | ~148 | The amino group is a strong electron-donating group, which strongly deshields the carbon atom it is directly attached to (ipso-carbon). |

| C3 (-C-CH₃) | ~138 | The ipso-carbon attached to a methyl group is typically deshielded. Its position adjacent to the amino group further influences this shift. |

| C5 (-C-CH₃) | ~137 | Similar to C3, this carbon is deshielded by the attached methyl group. The slight difference arises from its proximity to different neighbors. |

| C4 | ~129 | This carbon is para to the amino group and meta to the carboxylic acid. The shielding effect of the amino group is expected to be significant here. |

| C6 | ~120 | Positioned ortho to the carboxylic acid and meta to the amino group, this carbon experiences deshielding from the -COOH group. |

| C1 (-C-COOH) | ~115 | This ipso-carbon is attached to the electron-withdrawing carboxylic acid group but is shielded by the ortho amino group. The net effect results in a relatively upfield shift for a substituted aromatic carbon. |

| C9 (-CH₃) | ~21 | The chemical shift for methyl groups on a benzene ring typically falls in this region.[6] |

| C8 (-CH₃) | ~18 | This methyl group is ortho to the amino group, which may cause a slight shielding effect compared to C9, resulting in a slightly more upfield signal. |

Causality of Experimental Design Choices

The acquisition of a high-quality ¹³C NMR spectrum is contingent on a well-designed experimental protocol. As a self-validating system, each step is chosen to mitigate potential issues and ensure data integrity.

Solvent Selection

The choice of a deuterated solvent is critical.[4] For this compound, DMSO-d₆ is an excellent choice for the following reasons:

-

Solubility : It readily dissolves polar compounds containing both acidic (-COOH) and basic (-NH₂) functional groups.

-

Chemical Shift of Solvent : The residual solvent peak for DMSO-d₆ appears at approximately 39.5-40.5 ppm, a region that is typically uncrowded in the spectra of aromatic compounds, thus minimizing signal overlap.[8]

-

Hydrogen Bonding : DMSO is a hydrogen bond acceptor, which can influence the chemical shifts of the carbonyl and amino-attached carbons. This interaction is consistent and leads to reproducible spectra.[9]

Acquisition Parameters

-

Proton Decoupling : Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings into single lines for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio.

-

Relaxation Delay (d1) : Carbonyl carbons and other quaternary carbons (like C1, C2, C3, and C5) often have long relaxation times. A sufficient relaxation delay (e.g., 2-5 seconds) is necessary to allow these carbons to fully relax between pulses, ensuring that their signal intensities are more quantitative, although intensity is not typically used for integration in standard ¹³C NMR.[3]

-

Number of Scans (ns) : Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Standard Operating Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation

-

Weighing : Accurately weigh approximately 20-50 mg of this compound.[4]

-

Dissolution : Transfer the solid into a clean, dry 5 mm NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Homogenization : Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if necessary.

Instrument Setup and Calibration

-

Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-